

# Application Notes and Protocols for Ivonescimab (AK112) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Ivonescimab (AK112), a first-in-class tetravalent bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). The unique mechanism of Ivonescimab involves cooperative binding, where engagement with one target enhances its affinity for the other, leading to potent dual blockade of immunosuppression and angiogenesis in the tumor microenvironment.[1][2][3]

### **Mechanism of Action**

Ivonescimab is engineered to bind to both human PD-1 and VEGF. This dual targeting is designed to overcome tumor immune escape and inhibit the formation of new blood vessels that supply tumors with nutrients. A key feature of Ivonescimab is its cooperative binding property. The presence of VEGF enhances the binding affinity of Ivonescimab to PD-1 by over 10 to 18-fold.[2][4][5] Conversely, binding to PD-1 also increases its affinity for VEGF. This results in preferential accumulation and activity of Ivonescimab in the tumor microenvironment, where both PD-1 and VEGF are often co-expressed.[3]

Below is a diagram illustrating the dual targeting and cooperative binding mechanism of Ivonescimab.





Click to download full resolution via product page

Caption: Mechanism of Action of Ivonescimab (AK112).

## **Quantitative Data Summary**

The following tables summarize the in vitro binding affinities and functional activities of Ivonescimab.

Table 1: Binding Affinity of Ivonescimab to Human PD-1 and VEGF-A



| Target       | Assay Format              | Parameter | Value (nM)               | Reference |
|--------------|---------------------------|-----------|--------------------------|-----------|
| Human PD-1   | ELISA                     | EC50      | 0.06                     |           |
| Human VEGF-A | ELISA                     | EC50      | 0.036                    | [6]       |
| Human PD-1   | Mass<br>Photometry        | K D       | 2.37 (first<br>molecule) | [7]       |
| K D          | 2.36 (second<br>molecule) | [7]       |                          |           |
| Human VEGF-A | Mass<br>Photometry        | K D       | 0.08 (2:2<br>complex)    | [7]       |

Table 2: Functional Activity of Ivonescimab

| Assay                          | Description                    | Parameter               | Value                                                 | Reference |
|--------------------------------|--------------------------------|-------------------------|-------------------------------------------------------|-----------|
| PD-1/PD-L1<br>Blockade         | Competitive<br>Binding ELISA   | EC50 (nM)               | 1.216                                                 | [6]       |
| VEGF/VEGFR2<br>Blockade        | Competitive<br>Binding ELISA   | EC50 (nM)               | 5.324                                                 | [6]       |
| Cooperative<br>Binding to PD-1 | Octet BLI / Mass<br>Photometry | Affinity<br>Enhancement | >10-18 fold<br>increase in the<br>presence of<br>VEGF | [2][4][5] |
| Cooperative<br>Binding to VEGF | Octet BLI                      | Affinity<br>Enhancement | >4 fold increase<br>in the presence<br>of PD-1        | [5]       |

## **Experimental Protocols**

Detailed methodologies for key in vitro cell-based assays are provided below.



# PD-1/PD-L1 Signaling Blockade Bioassay (Luciferase Reporter Assay)

This assay measures the ability of Ivonescimab to block the interaction between PD-1 and its ligand, PD-L1, resulting in the activation of a luciferase reporter gene.



Click to download full resolution via product page

Caption: Workflow for PD-1/PD-L1 Signaling Blockade Bioassay.

#### Materials:

- PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
- PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
- Assay medium (e.g., RPMI 1640 with 10% FBS)
- Ivonescimab (AK112)
- Control anti-PD-1 antibody and isotype control
- 96-well white, flat-bottom assay plates
- Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
- Luminometer

#### Protocol:



- Culture and maintain the PD-1 Effector and PD-L1 aAPC/CHO-K1 cells according to the supplier's recommendations.
- On the day of the assay, harvest and resuspend the PD-L1 aAPC/CHO-K1 cells in assay medium to a concentration of 4 x 10<sup>5</sup> cells/mL.
- Dispense 25  $\mu$ L of the PD-L1 aAPC/CHO-K1 cell suspension into each well of a 96-well assay plate.
- Prepare serial dilutions of Ivonescimab and control antibodies in assay medium. Add 25  $\mu$ L of the antibody dilutions to the appropriate wells.
- Resuspend the PD-1 Effector Cells in assay medium to a concentration of 1.6 x 10<sup>6</sup> cells/mL.
- Add 25 μL of the PD-1 Effector Cell suspension to each well.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.
- Equilibrate the plate and the luciferase assay reagent to room temperature.
- Add 75 µL of the luciferase assay reagent to each well.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Measure the luminescence using a luminometer.
- Plot the luminescence signal against the antibody concentration and determine the IC50 value using a four-parameter logistic regression model.

# VEGF/VEGFR2 Signaling Blockade Bioassay (Luciferase Reporter Assay)

This assay assesses the ability of Ivonescimab to inhibit VEGF-mediated activation of VEGFR2, which in turn blocks the downstream signaling cascade leading to the expression of a luciferase reporter.

Materials:



- VEGFR2/NFAT-Luciferase Reporter Cells (e.g., HEK293 cells stably expressing human VEGFR2 and an NFAT-luciferase reporter)
- Assay medium (e.g., DMEM with 10% FBS)
- Recombinant human VEGF-A
- Ivonescimab (AK112)
- Control anti-VEGF antibody (e.g., Bevacizumab) and isotype control
- 96-well white, flat-bottom assay plates
- Luciferase assay reagent
- Luminometer

#### Protocol:

- Culture and maintain the VEGFR2/NFAT-Luciferase Reporter Cells as recommended.
- Harvest and seed the cells into a 96-well assay plate at a density of 2 x 10<sup>4</sup> cells per well in 50 μL of assay medium.
- Incubate the plate at 37°C, 5% CO2 overnight.
- Prepare serial dilutions of Ivonescimab and control antibodies in assay medium.
- Prepare a solution of recombinant human VEGF-A in assay medium at a concentration that induces approximately 80% of the maximum signal (EC80). This concentration should be predetermined in a separate dose-response experiment.
- Pre-incubate the antibody dilutions with the VEGF-A solution for 30 minutes at 37°C.
- Add 25 μL of the antibody/VEGF-A mixture to the cells.
- Incubate the plate for 6 hours at 37°C, 5% CO2.
- Equilibrate the plate and luciferase assay reagent to room temperature.



- Add 75 μL of the luciferase assay reagent to each well.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Measure luminescence and calculate the IC50 value as described for the PD-1 blockade assay.

### **T-Cell Activation Assay (Cytokine Release)**

This assay evaluates the ability of Ivonescimab to enhance T-cell activation by blocking the PD-1/PD-L1 inhibitory pathway, measured by the release of cytokines such as Interferon-gamma (IFN-y) and Interleukin-2 (IL-2).





Click to download full resolution via product page

Caption: Workflow for T-Cell Activation Assay.



#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Target cells (e.g., a human cancer cell line expressing PD-L1)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS and IL-2)
- Ivonescimab (AK112)
- Control antibodies (anti-PD-1 and isotype)
- 96-well round-bottom cell culture plates
- Human IFN-y and IL-2 ELISA kits

#### Protocol:

- Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Culture the target cells and ensure high PD-L1 expression.
- On the day of the assay, seed the target cells into a 96-well plate at an appropriate density (e.g., 2 x 10<sup>4</sup> cells/well).
- Add serial dilutions of Ivonescimab and control antibodies to the wells.
- Add PBMCs to the wells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).
- Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.
- After incubation, centrifuge the plate and carefully collect the supernatant.
- Measure the concentration of IFN-y and IL-2 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
- Plot the cytokine concentration against the antibody concentration and determine the EC50 value for cytokine release.



These protocols provide a framework for the in vitro evaluation of Ivonescimab (AK112). Researchers should optimize the specific conditions for their experimental setup.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Abstract B123: Mechanism of action of ivonescimab (AK112/SMT112): a first-in-class tetravalent Fc-silent bispecific antibody with dual blockade of PD-1 and VEGF that promotes cooperative biological effects R Discovery [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Ivonescimab's Novel Mechanism of Action Highlighting Cooperative Binding to be Featured in Poster Presentation at SITC 2023 [prnewswire.com]
- 5. Ivonescimab's Novel Mechanism of Action Highlighting Cooperative Binding to be Featured in Poster Presentation at SITC 2023 BioSpace [biospace.com]
- 6. s206.q4cdn.com [s206.q4cdn.com]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ivonescimab (AK112) In Vitro Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#ivonescimab-ak112-in-vitro-cell-based-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com